n-Carbobenzoxy-d-tert-leucinol CAS number and chemical properties
n-Carbobenzoxy-d-tert-leucinol CAS number and chemical properties
An In-depth Technical Guide to N-Carbobenzoxy-d-tert-leucinol: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-Carbobenzoxy-d-tert-leucinol, a valuable chiral building block in synthetic organic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthetic methodologies, and key applications of this compound, grounding all information in established scientific principles and practices.
Introduction: The Strategic Importance of N-Cbz-d-tert-leucinol
N-Carbobenzoxy-d-tert-leucinol is a protected amino alcohol. Its significance stems from the unique combination of three structural features:
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The D-tert-leucinol Core: This provides a sterically hindered and chiral scaffold. The bulky tert-butyl group can influence the conformational rigidity of molecules into which it is incorporated, while the defined stereochemistry is crucial for enantioselective synthesis and creating stereospecific interactions with biological targets.
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The Carbobenzoxy (Cbz or Z) Protecting Group: This is a well-established amine protecting group. Its robustness under a wide range of reaction conditions, coupled with its facile removal via catalytic hydrogenolysis, makes it a strategic choice in multi-step syntheses.[1][2] The Cbz group allows for the selective modification of other functional groups within a molecule without affecting the protected amine.
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The Hydroxyl Group: The primary alcohol offers a reactive site for further functionalization, such as esterification or oxidation, enabling the extension of the molecular framework.
This combination makes N-Cbz-d-tert-leucinol an essential intermediate in the synthesis of complex chiral molecules, including peptide-based therapeutics and other pharmacologically active compounds where stereochemical purity is paramount for efficacy and safety.[3][4]
Physicochemical and Spectroscopic Profile
While comprehensive experimental data for N-Cbz-d-tert-leucinol is not extensively published, its properties can be reliably inferred from its structure and data on analogous compounds.
| Property | Data | Source |
| CAS Number | 186692-52-4 | [5] |
| Molecular Formula | C₁₄H₂₁NO₃ | Calculated |
| Molecular Weight | 251.32 g/mol | Calculated |
| Appearance | Expected to be a white to off-white crystalline solid | Inferred from related compounds[6] |
| Melting Point | Data not available. The precursor, (R)-(-)-tert-Leucinol, has a melting point of 30-33 °C. The Cbz-protected derivative is expected to have a significantly different and higher melting point. | |
| Solubility | Likely has low solubility in water; soluble in organic solvents such as methanol, ethanol, ethyl acetate, and dichloromethane. | Inferred from related Cbz-protected amino acids[2] |
| Optical Activity | As a derivative of D-tert-leucinol, it is expected to be optically active. | Inferred |
Spectroscopic Characterization
Full characterization of N-Cbz-d-tert-leucinol would rely on a combination of spectroscopic techniques to confirm its structure and purity.[7]
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¹H NMR (Proton Nuclear Magnetic Resonance): Would show characteristic peaks for the aromatic protons of the benzyl group, the CH₂ of the Cbz group, the protons of the tert-leucinol backbone, and the bulky tert-butyl group.[8]
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would confirm the number of unique carbon environments, including the carbonyl of the carbamate, the aromatic carbons, and the aliphatic carbons of the amino alcohol.
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FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include N-H stretching (around 3300 cm⁻¹), C=O stretching of the carbamate (around 1690-1710 cm⁻¹), and C-O stretching.
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Mass Spectrometry (MS): Would be used to confirm the molecular weight and provide fragmentation patterns consistent with the proposed structure.
While specific spectra for this exact compound are not publicly available, databases for related structures like (R)-TERT-LEUCINOL and N-Carbobenzoxy-D,L-leucine can provide valuable comparative data.[8][9]
Synthesis and Reactivity
Synthetic Protocol: N-Protection of D-tert-leucinol
The most direct and common method for preparing N-Cbz-d-tert-leucinol is through the reaction of D-tert-leucinol with benzyl chloroformate (Cbz-Cl) under basic conditions. This is a standard Schotten-Baumann reaction.
Reaction: D-tert-leucinol + Benzyl Chloroformate → N-Carbobenzoxy-d-tert-leucinol
Experimental Protocol:
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Dissolution: Dissolve D-tert-leucinol (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of acetone and water.
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Base Addition: Add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) (1.5-2.0 eq), to the reaction mixture and cool to 0-5 °C in an ice bath. The base acts to neutralize the HCl byproduct generated during the reaction.
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Cbz-Cl Addition: Slowly add benzyl chloroformate (1.05-1.1 eq) dropwise to the stirred, cooled solution. Maintaining a low temperature is critical to control the exothermic reaction and prevent side reactions.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.[10] The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Once the reaction is complete, perform an aqueous workup. If using a water-miscible solvent like acetone, it should first be removed under reduced pressure. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure N-Cbz-d-tert-leucinol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 5. N-Carbobenzoxy-D-Tert-Leucinol CAS#: 186692-52-4 [m.chemicalbook.com]
- 6. 112245-13-3 CAS MSDS ((S)-TERT-LEUCINOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. (R)-TERT-LEUCINOL(112245-09-7) 1H NMR [m.chemicalbook.com]
- 10. CN102977056B - Synthesis method of N-carbobenzoxy-3-fluoro-4-morpholinylaniline - Google Patents [patents.google.com]
